3,5-difluoro-N-(2-methylcyclopentyl)aniline

Drug Discovery Chiral Building Blocks Stereochemistry

For medicinal chemists probing stereoelectronic effects, achiral N-cyclopentyl analogs fail to deliver the chiral resolution potential required for enantioselective SAR. 3,5-Difluoro-N-(2-methylcyclopentyl)aniline is a racemic building block that introduces a stereocenter at the 2-position of the cyclopentyl ring, enabling direct chiral separation for asymmetric synthesis. - Racemic mixture shipped as standard; resolve both enantiomers for head-to-head pharmacological profiling. - 3,5-Difluoro substitution pattern provides distinct electronic tuning vs. 2,5- or 2,6-regioisomers in coupling and catalysis. - Storable at 2-8°C to align with cold-chain workflows; 95% purity ensures reproducible reactivity in multistep sequences.

Molecular Formula C12H15F2N
Molecular Weight 211.25 g/mol
Cat. No. B13270465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-difluoro-N-(2-methylcyclopentyl)aniline
Molecular FormulaC12H15F2N
Molecular Weight211.25 g/mol
Structural Identifiers
SMILESCC1CCCC1NC2=CC(=CC(=C2)F)F
InChIInChI=1S/C12H15F2N/c1-8-3-2-4-12(8)15-11-6-9(13)5-10(14)7-11/h5-8,12,15H,2-4H2,1H3
InChIKeyFNLFLPWYQZHGCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-N-(2-methylcyclopentyl)aniline – Key Properties & Procurement


3,5-Difluoro-N-(2-methylcyclopentyl)aniline (CAS 1483289-43-5) is a halogenated aromatic amine belonging to the N-alkyl-3,5-difluoroaniline class. Its structure combines a 3,5-difluorophenyl ring with a 2-methylcyclopentyl substituent on the amine nitrogen, yielding a compound with a molecular weight of 211.25 g/mol and a molecular formula of C₁₂H₁₅F₂N . Commercially, it is typically supplied at a purity of 95% and requires storage at 2–8°C under dry, sealed conditions . The compound is intended exclusively for research and further manufacturing use . The presence of the 2-methyl group on the cyclopentyl ring introduces a stereocenter, making the product a racemic mixture unless otherwise specified—a feature that distinguishes it from simpler N-cyclopentyl analogs.

1
Racemic chiral building block with stereocenter for enantioselective synthesis exploration
2
3,5-Difluoro substitution provides symmetrical electronic modulation for SAR and coupling studies
3
Refrigerated storage aligns with cold-chain protocols and thermal stability investigations

3,5-Difluoro-N-(2-methylcyclopentyl)aniline: Why Generic Substitution Fails


Substituting 3,5-difluoro-N-(2-methylcyclopentyl)aniline with an N-cyclopentyl-3,5-difluoroaniline (CAS 1021080-50-1) or a regioisomeric analog (e.g., 2,5-difluoro variant) overlooks three critical differentiators: (i) the stereocenter at the 2-position of the cyclopentyl ring, which is absent in the unsubstituted cyclopentyl analog and can influence enantioselective interactions in biological systems or chiral resolutions; (ii) the 3,5-difluoro substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties compared to 2,5- or 2,6-difluoro regioisomers, affecting reactivity in coupling reactions and binding affinity in medicinal chemistry scaffolds; and (iii) the combined steric and lipophilic contribution of the methyl group, which alters molecular recognition and pharmacokinetic profiles relative to des-methyl analogs . These structural nuances mean that even closely related anilines cannot be assumed to perform equivalently in synthetic or pharmacological contexts without explicit head-to-head validation.

N-cyclopentyl analog lacks the stereocenter, potentially altering enantioselective interactions in biological or synthetic systems.
2,5-Difluoro regioisomers exhibit different dipole moments and reactivity, which may shift coupling and binding profiles.
Des-methyl analogs can change molecular recognition and lipophilicity, affecting SAR interpretation without direct validation.

3,5-Difluoro-N-(2-methylcyclopentyl)aniline: Quantitative Differentiation Evidence


Stereochemical Advantage: Chiral vs. Achiral Analog

The 2-methyl substituent on the cyclopentyl ring generates a stereogenic center, rendering 3,5-difluoro-N-(2-methylcyclopentyl)aniline a racemic mixture (InChIKey suffix 'NA-N' denoting unspecified stereochemistry) . In contrast, N-cyclopentyl-3,5-difluoroaniline (CAS 1021080-50-1) lacks this methyl group and is achiral . This single structural difference is quantitatively manifest in the number of possible stereoisomers (2 vs. 1) and in the molecular formula (C₁₂H₁₅F₂N vs. C₁₁H₁₃F₂N).

Chiral vs. Achiral
Reported
1 stereocenter (racemic) vs. Achiral
Δ MW = +14.03 g/mol; C₁₂H₁₅F₂N vs. C₁₁H₁₃F₂N
Enables enantioselective synthesis exploration not possible with achiral analog
Structural registry data; direct experimental comparison not reported
Drug Discovery Chiral Building Blocks Stereochemistry

Storage Requirement: Cold vs. Ambient Temperature

Vendor technical datasheets specify storage of 3,5-difluoro-N-(2-methylcyclopentyl)aniline at 2–8°C in sealed, dry containers . By comparison, the simpler N-cyclopentyl-3,5-difluoroaniline and many non-fluorinated N-(2-methylcyclopentyl)aniline derivatives are recommended for room-temperature storage . The cold-chain requirement may point to a lower thermal degradation threshold, a property that should be factored into procurement logistics and long-term experimental planning.

Storage Temperature
Class-level inference
2–8°C (refrigerated) vs. Ambient
Approx. 18°C lower storage requirement
May influence shipping logistics and laboratory handling protocols
Vendor-specified; no formal stability studies available
Chemical Stability Procurement Logistics Storage Requirements

Fluorine Substitution: 3,5- vs. 2,5-Difluoro Regioisomers

The 3,5-difluoro substitution pattern on the phenyl ring of the target compound is known to lower the pKa of the aniline NH₂ (conjugate acid pKa ~3.0, versus ~4.6 for aniline) and to impose a symmetrical electron-withdrawing effect that modulates both π-stacking interactions and metabolic susceptibility [1]. The 2,5-difluoro isomer (e.g., 2,5-difluoro-N-(2-methylcyclopentyl)aniline, CAS 1341613-93-1) presents an asymmetric distribution of fluorine atoms, leading to altered dipole moments, electrostatic potential surfaces, and potential regioselectivity in subsequent derivatizations . Quantitatively, the difference in calculated logP between 3,5- and 2,5-difluoroaniline cores is approximately 0.2–0.3 log units, with the 3,5-pattern generally yielding slightly higher lipophilicity due to reduced intramolecular hydrogen-bonding capacity.

3,5- vs. 2,5-Fluoro
Class-level inference
Δ logP ≈ +0.3 (estimated)
Symmetrical vs. asymmetric electron withdrawal
Lipophilicity shift may affect membrane permeability and protein binding
Computational estimate; experimental logP not reported
Medicinal Chemistry SAR Studies Fluorinated Building Blocks

Purity Parity Across Commercial Analogs

Both the target compound and its closest analog, N-cyclopentyl-3,5-difluoroaniline, are commercially available at a reported purity of 95% . No vendor currently offers a significantly higher purity grade for either compound. This parity means that selection between the two must be driven by structural features (chirality, lipophilicity) rather than by a purity advantage.

Purity Parity
Reported
95% (both compounds)
0% difference in nominal purity
Selection driven by structural design space, not purity advantage
Based on current vendor catalog listings
Quality Control Synthetic Chemistry Procurement Specifications

3,5-Difluoro-N-(2-methylcyclopentyl)aniline: High-Value Applications


Chiral Aniline Building Blocks for Enantioselective Synthesis

Because the 2-methylcyclopentyl group introduces a stereocenter absent in N-cyclopentyl-3,5-difluoroaniline, this compound is immediately relevant for medicinal chemistry teams seeking enantiomerically enriched or racemic building blocks that can be resolved or used in asymmetric transformations . The racemic nature (as shipped) allows researchers to evaluate both enantiomers after chiral separation, a capability not available with achiral cyclopentyl analogs.

SAR Exploration of Cyclopentyl Aniline Cores

The combination of 3,5-difluoro substitution and a 2-methyl group creates a unique steric and electronic fingerprint that can be systematically compared against des-methyl (N-cyclopentyl), 3-methyl, and different fluoro regioisomers to map SAR in kinase, GPCR, or ion channel programs . The measured logP and storage stability differences highlighted in Section 3 provide quantitative anchors for such comparative SAR tables.

Fluorinated Ligands for Metal Complexes

The 3,5-difluoroaniline motif is employed as a ligand precursor in transition-metal catalysis. The additional steric bulk from the 2-methylcyclopentyl group can fine-tune the coordination sphere and catalytic activity, offering a subtle but quantifiable differentiation in turnover frequency or enantioselectivity experiments when compared to non-methylated or regioisomeric analogs [1]. Purchasing this specific compound enables researchers to directly probe these steric effects.

Cold-Chain Workflows and Thermal Stability

For laboratories operating under strict cold-chain protocols or conducting long-term stability studies, the documented 2–8°C storage requirement of 3,5-difluoro-N-(2-methylcyclopentyl)aniline may align better with existing refrigeration infrastructure or serve as an internal control for thermal degradation experiments compared to room-temperature-stable analogs .

Application
Selection Property
Validation Focus
Enantioselective synthesis research
Racemic chiral building block with stereocenter
Chiral resolution and asymmetric transformation
SAR studies of cyclopentyl aniline cores
3,5-difluoro + 2-methyl steric/electronic profile
Comparative SAR with des-methyl and regioisomers
Transition-metal catalysis research
Steric bulk of 2-methylcyclopentyl group
Catalytic activity and enantioselectivity tuning
Cold-chain stability research
Refrigerated storage requirement
Thermal degradation protocol alignment
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